molecular formula C7H6BrNO2 B1337247 5-Bromo-4-methylnicotinic acid CAS No. 677702-58-8

5-Bromo-4-methylnicotinic acid

Cat. No.: B1337247
CAS No.: 677702-58-8
M. Wt: 216.03 g/mol
InChI Key: RLENEIYXKWSGEX-UHFFFAOYSA-N
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Description

5-Bromo-4-methylnicotinic acid is an organic compound with the chemical formula C7H6BrNO2. It is a white crystalline solid primarily used as a reagent in organic synthesis. This compound plays a crucial role in the preparation of other compounds, especially in the field of medicine, where it is often used to synthesize biologically active molecules such as drugs and ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-4-methylnicotinic acid can be synthesized through various methods. One common method involves the reaction of methylnicotinic acid with sodium bromide under specific conditions to produce the desired product . Another method includes the use of boron reagents in Suzuki–Miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylnicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium bromide, palladium catalysts, and boron reagents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the compound can form various carbon–carbon bonded products .

Scientific Research Applications

5-Bromo-4-methylnicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to prepare other compounds.

    Biology: The compound is used to synthesize biologically active molecules, such as drugs and ligands, which can be studied for their biological effects.

    Medicine: It plays a key role in the development of new pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its effects on biological systems. For example, it may interact with enzymes or receptors, altering their activity and resulting in specific physiological responses .

Comparison with Similar Compounds

5-Bromo-4-methylnicotinic acid can be compared with other similar compounds, such as:

    4-Methylnicotinic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    5-Bromo-3-methylnicotinic acid: Has a different position of the methyl group, leading to variations in its chemical behavior.

    5-Bromo-2-methylnicotinic acid: Another positional isomer with distinct properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

5-bromo-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLENEIYXKWSGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427647
Record name 5-BROMO-4-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677702-58-8
Record name 5-BROMO-4-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-, 5-bromo-, 4-methyl-, 3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under argon, a solution of 3,5-dibromo-4-methylpyridine (intermediate 10.1, 2.51 g, 10 mmol) in anhydrous THF (100 ml) is reacted at a temperature of −100° C. with a solution of n-butyllithium in hexane (1.6N, 6.5 ml). The reaction mixture is stirred for 15 min and then dry ice is added. The temperature is kept for 15 min at −85° C., for 1 h 30 min at −78° C. and for 2 h at room temperature. Water is added. The solvents are evaporated under vacuum and the residue is purified, eluting on diol grafted silica with MeOH.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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